Benzaldehyde, 4-(dipropylamino)-
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including “Benzaldehyde, 4-(dipropylamino)-,” often involves regio-selective formylation techniques. For instance, Boga et al. (2014) described a general synthetic methodology for the synthesis of highly functionalized benzaldehydes with isotopic labeling via regio-selective formylation. This process utilizes reagents such as LDA/n-BuLi and DMF-d7 or EtO-13CHO to achieve the desired benzaldehyde derivatives with high functionalization and isotopic purity greater than 99% (Boga, Alhassan, & Hesk, 2014).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives, including those substituted at the 4-position, can exhibit specific interactions, such as hydrogen bonding, influencing their physical and chemical behavior. Vaz et al. (2005) conducted a comprehensive study on 4-phenyl-benzaldehyde, showing how C-H...O hydrogen bonding plays a crucial role in its crystal structure and solution behavior. Although this study focuses on a different derivative, it highlights the significance of structural analysis in understanding the properties and reactivity of benzaldehyde compounds (Vaz et al., 2005).
Chemical Reactions and Properties
Benzaldehyde derivatives engage in a variety of chemical reactions, depending on the nature of substituents and reaction conditions. For example, Saito et al. (1996) explored the superacid-catalyzed reaction of substituted benzaldehydes with benzene, leading to the formation of triphenylmethane derivatives under certain conditions. This study illustrates the reactivity of benzaldehyde compounds in the presence of a superacid and their potential for yielding complex organic molecules (Saito, Ohwada, & Shudo, 1996).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as solubility, melting point, and boiling point, can vary widely depending on their molecular structure. Studies on the synthesis and characterization of these compounds often provide valuable insights into their physical behavior, which is crucial for their application in different domains.
Chemical Properties Analysis
The chemical properties of “Benzaldehyde, 4-(dipropylamino)-” can be influenced by its functional groups. The presence of the dipropylamino group at the 4-position can affect its reactivity, enabling specific chemical transformations that are not feasible with unsubstituted benzaldehyde. Research into the reactivity of similar compounds, such as the efficient enzymatic production of benzaldehyde from L-phenylalanine using mutant forms of enzymes, highlights the innovative approaches to synthesizing and utilizing benzaldehyde derivatives (Takakura et al., 2022).
Scientific Research Applications
Environmental Science and Pollution Studies
A study focused on the degradation of acetaminophen by advanced oxidation processes highlighted the importance of understanding the by-products of such reactions, including benzaldehyde, in the context of water treatment and environmental safety. The research emphasized the toxicity of benzaldehyde as a by-product, indicating its potential environmental impact when released without adequate treatment (Qutob et al., 2022).
Pharmaceutical and Biotechnological Applications
In the pharmaceutical domain, benzaldehyde derivatives play a crucial role. A review on the biotransformation for L-ephedrine production illustrated how benzaldehyde is used as a precursor in microbial biotransformation processes, demonstrating its significance in synthesizing valuable pharmaceutical compounds (Rogers et al., 1997).
Chemical Synthesis and Material Science
Research into polymerization of higher aldehydes, including benzaldehyde derivatives, has provided insights into the methods of preparation, purification, and the properties of the resulting polymers. Such studies reveal the potential applications of benzaldehyde derivatives in developing new materials with specific functional properties (Kubisa et al., 1980).
Food Science and Technology
In food science, the role of microbial and plant volatile organic compounds, including aldehydes such as benzaldehyde, has been investigated for controlling postharvest decay. This research underscores the potential of natural and synthetic aldehydes in improving food preservation methods (Mari et al., 2016).
Mechanism of Action
Mode of Action
DPAB acts as a potent, reversible inhibitor of ALDH1A1 . It inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 . In kinetic studies, DPAB showed mixed-type inhibition with respect to the aldehyde substrates .
Biochemical Pathways
The inhibition of ALDH1A1 by DPAB affects the oxidation of all-trans retinal to all-trans retinoic acid . This process is part of the signal transduction pathways mediated by retinoic acid, which play a critical role in the regulation of cell growth and differentiation during embryogenesis, hematopoiesis, and in a variety of tumor cell lines in culture .
Pharmacokinetics
Its potent inhibition of aldh1a1, with ic50 values of 011 and 013 μM for purified mouse and human ALDH1A1 respectively, suggest that it may have good bioavailability .
Result of Action
The inhibition of ALDH1A1 by DPAB leads to a decrease in the oxidation of all-trans retinal to all-trans retinoic acid .
Action Environment
The degree of inhibition by dpab was found to be highly dependent on the structure of the aldehyde substrate .
Biochemical Analysis
Biochemical Properties
Benzaldehyde, 4-(dipropylamino)- plays a significant role in biochemical reactions, particularly as an inhibitor of aldehyde dehydrogenase enzymes. It has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase in both mouse and human models . This compound interacts with enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2), inhibiting the oxidation of retinal to retinoic acid . The inhibition of these enzymes by Benzaldehyde, 4-(dipropylamino)- is crucial in regulating the levels of retinoic acid, which plays a vital role in cell growth and differentiation.
Cellular Effects
Benzaldehyde, 4-(dipropylamino)- has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the differentiation of HL-60 promyelocytic leukemia cells exposed to retinal . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of aldehyde dehydrogenase enzymes. The inhibition of retinal oxidation by Benzaldehyde, 4-(dipropylamino)- leads to altered levels of retinoic acid, which in turn impacts cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Benzaldehyde, 4-(dipropylamino)- involves its interaction with aldehyde dehydrogenase enzymes. This compound exhibits mixed-type inhibition with respect to aldehyde substrates such as propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide . Benzaldehyde, 4-(dipropylamino)- binds to the active site of these enzymes, preventing the oxidation of aldehyde substrates and thereby reducing the production of retinoic acid. This inhibition affects various cellular processes, including cell differentiation and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzaldehyde, 4-(dipropylamino)- change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Benzaldehyde, 4-(dipropylamino)- maintains its inhibitory activity over extended periods, leading to sustained alterations in retinoic acid levels and subsequent cellular effects . The long-term exposure to this compound can result in persistent changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of Benzaldehyde, 4-(dipropylamino)- vary with different dosages in animal models. At low concentrations, this compound effectively inhibits aldehyde dehydrogenase enzymes, leading to significant changes in retinoic acid levels and cellular processes . At high doses, Benzaldehyde, 4-(dipropylamino)- may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Benzaldehyde, 4-(dipropylamino)- is involved in metabolic pathways related to the oxidation of aldehyde substrates. It interacts with enzymes such as aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A2, inhibiting their activity and affecting the production of retinoic acid . This compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance of retinoic acid and other related metabolites in cells.
Transport and Distribution
The transport and distribution of Benzaldehyde, 4-(dipropylamino)- within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . The interactions with specific transporters and binding proteins play a crucial role in determining the bioavailability and efficacy of Benzaldehyde, 4-(dipropylamino)- in different cellular contexts.
Subcellular Localization
Benzaldehyde, 4-(dipropylamino)- exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Benzaldehyde, 4-(dipropylamino)- is essential for its interaction with aldehyde dehydrogenase enzymes and subsequent inhibition of retinal oxidation.
properties
IUPAC Name |
4-(dipropylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZLDYBGNJMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060617 | |
Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613-28-5 | |
Record name | 4-(Dipropylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(N,N-Dipropylamino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Dipropylamino)benzaldehyde | |
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Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzaldehyde, 4-(dipropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(dipropylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-(DIPROPYLAMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9 | |
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